![molecular formula C11H14N2O B1521622 [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine CAS No. 1152569-48-6](/img/structure/B1521622.png)
[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine
Overview
Description
“3-(1,3-Benzoxazol-2-yl)propylamine” is a chemical compound with the IUPAC name N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This indicates that the compound has a benzoxazole ring attached to a propyl chain, which is further attached to a methylamine group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.24 . The InChI code is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 .Scientific Research Applications
Anticancer Activity
Benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-yl)propylamine, have been studied for their potential as anticancer agents. The presence of the benzoxazole ring has been associated with cytotoxic effects against various cancer cell lines . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research has indicated that benzoxazole compounds exhibit significant antimicrobial properties . This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in the face of rising antibiotic resistance.
Anti-HIV Activity
The benzoxazole scaffold is also a part of compounds that have been tested for anti-HIV activity . These compounds can inhibit the replication of HIV, offering a potential pathway for the development of new antiretroviral drugs.
Dopamine D4 Agonists
Compounds containing the benzoxazole structure have been identified as dopamine D4 agonists . This application is particularly relevant in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
Neurodegenerative Disease Treatment
Benzoxazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer’s and prion diseases . These compounds may interact with biological targets that play a role in the progression of these diseases.
Fluorescent Probes for Biological Studies
Due to their photophysical properties, certain benzoxazole derivatives can be used as fluorescent probes . This application is crucial in biological research for studying cell dynamics and protein interactions.
Chemical Research and Synthesis
In chemical research, benzoxazole derivatives are used as intermediates in the synthesis of more complex molecules . This application is fundamental in the field of medicinal chemistry for the development of new drugs.
Life Science Research
Lastly, 3-(1,3-Benzoxazol-2-yl)propylamine and its derivatives are used in various fields of life science research, including genomics and proteomics . They can be part of the reagents used in assays and other experimental procedures.
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJPMYJSQTLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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